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Bis(2-ethylhexyl) Azelate-d34

Cat. No.: B1154110
M. Wt: 446.86
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Advanced Analytical Chemistry and Environmental Tracing

Stable isotope labeling is a powerful technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.com This process creates compounds that are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference is the key to their utility in a wide array of scientific applications.

In analytical chemistry, stable isotope-labeled compounds are instrumental for enhancing the precision and accuracy of quantitative analyses. symeres.com They are frequently used as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov By adding a known quantity of the labeled compound to a sample, scientists can accurately quantify the concentration of the unlabeled target analyte, compensating for any loss or variation during sample preparation and analysis. This is particularly crucial in complex matrices like blood, urine, or environmental samples. nih.gov

Furthermore, stable isotope labeling is a cornerstone of metabolic research and environmental tracing. symeres.comboku.ac.at By introducing a labeled compound into a biological system or an environment, researchers can track its metabolic fate, degradation pathways, and distribution. symeres.comboku.ac.at For instance, the use of ¹³C and ¹⁵N-labeled agrochemicals helps in understanding their persistence and environmental impact. symeres.com Similarly, deuterium labeling allows for the study of metabolic pathways and bioavailability of various substances. symeres.com

Overview of Bis(2-ethylhexyl) Azelate-d34 as a Probing Agent and Internal Standard in Research

Bis(2-ethylhexyl) azelate (DOZ) is a plasticizer used in various materials, including vinyls, to impart flexibility, particularly at low temperatures. nih.govmdpi.com Its deuterated form, this compound, where 34 hydrogen atoms are replaced by deuterium, serves as an excellent internal standard for the quantification of the non-labeled compound in various samples.

The primary application of this compound is in isotope dilution mass spectrometry. This method is highly effective for the precise measurement of bis(2-ethylhexyl) azelate in environmental samples, such as soil, where plastic additives from agricultural plastics can accumulate. papillons-h2020.eu The use of the deuterated standard helps to overcome matrix effects and variations in instrument response, leading to more reliable and accurate data.

The properties that make this compound an ideal internal standard are its chemical similarity to the analyte and its distinct mass spectrometric signal, which is easily distinguishable from that of the native compound. This allows for clear identification and quantification even at low concentrations.

Evolution of Research Paradigms Employing Deuterated Organic Compounds in Scientific Investigations

The use of deuterated organic compounds in scientific research has undergone a significant evolution. Initially, their application was largely focused on mechanistic studies in organic chemistry to probe reaction pathways through the kinetic isotope effect. snnu.edu.cnresearchgate.net This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to slower reaction rates at deuterated positions. marquette.edu

More recently, the significance of deuteration has expanded dramatically, particularly in pharmaceutical and life sciences. snnu.edu.cnresearchgate.net The realization that replacing hydrogen with deuterium at specific sites in a drug molecule can alter its metabolic stability has opened new avenues in drug discovery and development. researchgate.net This strategy, known as site-selective deuteration, can enhance a drug's pharmacokinetic profile by slowing down its metabolic degradation. researchgate.net

Properties

Molecular Formula

C₂₅H₁₄D₃₄O₄

Molecular Weight

446.86

Synonyms

Azelaic Acid Di(2-ethylhexyl) Ester-d34;  Bis(2-ethylhexyl) Azelate-d34;  Bis(2-ethylhexyl) Nonanedioate-d34;  DOZ-d34;  Di-2-ethylhexyl Azelate-d34;  Dioctyl Azelate-d34;  Dioctyl Aonanedioate-d34;  Edenol 9058-d34;  Emery 2958-d34;  Emolien 2986-d34;  Nonane

Origin of Product

United States

Methodological Advancements in the Synthesis and Characterization of Bis 2 Ethylhexyl Azelate D34

Strategies for High-Yield and High-Purity Deuteration

The successful synthesis of Bis(2-ethylhexyl) azelate-d34 hinges on the ability to introduce deuterium (B1214612) atoms at specific molecular positions with high efficiency and to subsequently verify the level of isotopic enrichment.

Synthetic Routes for Specific Deuterium Labeling of Azelate Esters

The synthesis of this compound typically involves the esterification of a deuterated precursor. The most common approach is the reaction of azelaic acid with a deuterated form of 2-ethylhexanol (2-ethylhexanol-d17) in the presence of an acid catalyst. This method ensures that the deuterium labels are located on the two 2-ethylhexyl chains of the molecule.

A general synthetic scheme is as follows:

Deuteration of the Alcohol: The synthesis begins with the preparation of 2-ethylhexanol-d17. This can be achieved through various deuteration methods, such as catalytic H-D exchange on the corresponding unsaturated precursor or by reduction of a suitable carboxylic acid or ester with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄).

Esterification: The deuterated 2-ethylhexanol-d17 is then reacted with non-deuterated azelaic acid. The esterification is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water.

An alternative, though less common, route could involve the deuteration of azelaic acid itself, followed by esterification with non-deuterated 2-ethylhexanol. However, selective deuteration of the long aliphatic chain of azelaic acid can be more challenging.

Recent advancements in isotopic labeling methodologies, such as transition-metal-catalyzed C-H activation/deuteration, offer potential for more direct and selective deuterium incorporation, although their application to this specific compound may still be in developmental stages. nih.gov

Isotopic Enrichment and Purity Assessment Techniques for Labeled Compounds

Achieving high isotopic enrichment is crucial for the utility of deuterated standards. Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position. isotope.com Following synthesis, a rigorous assessment of the isotopic purity and enrichment of this compound is essential.

Several techniques are employed for this purpose:

Mass Spectrometry (MS): This is a primary tool for determining the degree of deuteration. By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, the mass shift due to the incorporated deuterium atoms can be precisely measured. The relative intensities of the isotopic peaks provide a quantitative measure of the isotopic distribution and the average number of deuterium atoms per molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of proton signals at the deuterated positions. ²H (Deuterium) NMR can directly detect the presence and location of deuterium atoms within the molecule. youtube.com

Chromatographic Purity: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the compound, ensuring that it is free from starting materials, by-products, or other impurities.

The combination of these techniques provides a comprehensive picture of both the chemical and isotopic purity of the synthesized this compound. rsc.org

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Isotopic Fidelity Confirmation

Advanced analytical methods are indispensable for the unambiguous structural confirmation and verification of the isotopic labeling pattern in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis in Labeled Plasticizers

NMR spectroscopy is a powerful, non-destructive technique for determining the precise location of deuterium atoms in a molecule. youtube.com

¹H NMR: In a highly deuterated sample of this compound, the ¹H NMR spectrum will show a dramatic decrease in the intensity of signals corresponding to the protons on the ethyl and hexyl chains. Any residual proton signals can be used to quantify the isotopic purity.

²H NMR: The ²H NMR spectrum provides direct evidence of deuteration. Each chemically distinct deuterium atom will give rise to a signal, confirming the positions of the labels. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum.

¹³C NMR: The ¹³C NMR spectrum can also be informative. The signals of carbon atoms bonded to deuterium will be split into multiplets due to C-D coupling and may experience a slight upfield shift (isotope effect).

NMR Nucleus Observed Effect in this compound Information Gained
¹HSignificant reduction or absence of signals from the 2-ethylhexyl groups.Confirmation of deuteration and assessment of isotopic purity.
²HPresence of signals corresponding to the deuterium atoms on the 2-ethylhexyl groups.Direct detection and localization of deuterium labels.
¹³CSplitting of carbon signals attached to deuterium (C-D coupling) and small upfield shifts.Confirmation of deuterium positions and structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Mass Shift Verification

HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition of a molecule and the verification of its isotopic enrichment. rsc.org

For this compound, the expected molecular formula is C₂₅H₁₄D₃₄O₄. The monoisotopic mass of the non-deuterated compound (C₂₅H₄₈O₄) is approximately 412.355 g/mol . nih.gov The replacement of 34 hydrogen atoms (atomic mass ~1.0078 u) with 34 deuterium atoms (atomic mass ~2.0141 u) results in a significant mass increase.

HRMS can precisely measure this mass shift, confirming the incorporation of the expected number of deuterium atoms. The isotopic cluster of the molecular ion in the mass spectrum will also shift to higher masses, and the distribution of the isotopologues can be used to calculate the isotopic enrichment.

Analytical Parameter Non-Deuterated Bis(2-ethylhexyl) Azelate This compound (Theoretical) Significance
Molecular FormulaC₂₅H₄₈O₄C₂₅H₁₄D₃₄O₄Confirms elemental composition.
Monoisotopic Mass ( g/mol )~412.355~446.569Verifies the mass increase due to deuteration.
Mass Shift (Da)N/A~34.214Directly corresponds to the number of incorporated deuterium atoms.

Vibrational Spectroscopy (Infrared and Raman) for Structural Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular fingerprint. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-H bonds.

C-H vs. C-D Stretching Frequencies: The stretching vibrations of C-H bonds typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to lower frequencies, typically appearing in the 2000-2300 cm⁻¹ region. cdnsciencepub.com This characteristic shift provides clear evidence of deuteration. youtube.com

The presence of the characteristic C-O stretching frequency of the ester group (around 1735 cm⁻¹) in the spectra of both the deuterated and non-deuterated compounds confirms that the core ester structure remains intact during the deuteration process.

Vibrational Mode Typical Wavenumber (cm⁻¹) in Non-Deuterated Compound Expected Wavenumber (cm⁻¹) in this compound Interpretation
C-H Stretch (Aliphatic)2850 - 2960Significantly reduced or absentConfirmation of H to D substitution.
C-D Stretch (Aliphatic)N/A2100 - 2250Direct evidence of deuteration.
C=O Stretch (Ester)~1735~1735Confirmation of the intact ester functional group.

Quality Control and Reference Material Development for Deuterated Analytical Standards

The reliability of analytical measurements is fundamentally dependent on the quality of the reference materials used. For quantitative analysis, particularly in sensitive techniques like mass spectrometry, deuterated compounds such as this compound serve as ideal internal standards. aptochem.comclearsynth.com Their development and issuance as Certified Reference Materials (CRMs) are governed by stringent quality control protocols and systematic procedures to ensure accuracy, purity, and stability.

The primary function of a deuterated internal standard is to compensate for variability during sample preparation, injection, and ionization in mass spectrometry. aptochem.com To achieve this, the standard must be of the highest possible quality. The development process for a deuterated analytical standard like this compound involves comprehensive characterization, homogeneity and stability assessments, and value assignment according to international guidelines such as ISO 17034. nih.gov

Key Quality Control Parameters

Quality control for deuterated standards is a multi-faceted process that verifies the identity and purity of the material. The presence of impurities, especially the corresponding non-deuterated analyte, can significantly compromise analytical accuracy by contributing to the analyte's signal. tandfonline.com Therefore, manufacturers must adhere to strict qualification specifications. tandfonline.com

Key quality control checks for a deuterated standard are outlined below:

Parameter Description Analytical Techniques Acceptance Criteria
Identity Confirmation Verifies that the chemical structure is correct.Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)Spectral data must be consistent with the structure of this compound.
Chemical Purity Determines the percentage of the desired compound, excluding isotopic variants and other chemical impurities.Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Typically >98% or as specified in the certificate of analysis.
Isotopic Purity Measures the percentage of molecules that contain the deuterium labels. It quantifies the extent of deuteration.Mass Spectrometry (MS), NMR SpectroscopyThe level of deuteration should be high and well-characterized (e.g., >98% isotopic enrichment).
Unlabeled Analyte Content Quantifies the amount of non-deuterated Bis(2-ethylhexyl) Azelate present as an impurity. tandfonline.comLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Must be below a specified threshold to prevent interference with the analyte quantification (e.g., <0.1%).
Isotopic Stability Assesses whether the deuterium atoms are prone to exchange with hydrogen atoms from the solvent or matrix, which would compromise the standard's integrity.Stability studies under various conditions (pH, temperature) using LC-MS/MS.No significant loss of deuterium label over the specified shelf life.

Development of Certified Reference Materials (CRMs)

Certified Reference Materials provide a benchmark for method validation, calibration, and establishing metrological traceability. nih.goviaea.org The development of a CRM for a compound like this compound is a rigorous process. While specific documentation for this exact compound is not publicly detailed, the process follows a well-established framework used for similar chemical standards, such as other esters or plasticizers. nih.govnih.govresearchgate.net

The development workflow can be summarized in the following stages:

Stage Objective Key Activities Governing Guidelines
1. Material Preparation To obtain a bulk quantity of high-purity, homogenous material suitable for a CRM.Synthesis of this compound, followed by purification using techniques like preparative chromatography or distillation.Internal SOPs, Good Manufacturing Practices (GMP).
2. Characterization To confirm the identity and assign a purity value to the candidate material. researchgate.netStructural elucidation using NMR and MS. Purity assignment using a mass balance approach and/or quantitative NMR (qNMR). nih.govISO Guide 35.
3. Homogeneity Study To ensure that every unit (e.g., vial) of the CRM has the same concentration and composition within specified statistical limits. nih.govAnalysis of randomly selected units from the batch using a precise analytical method (e.g., GC-MS). Statistical analysis (ANOVA) of the results.ISO 17034, ISO Guide 35.
4. Stability Study To determine the shelf life and appropriate storage conditions by assessing the material's stability over time and under different environmental stresses (e.g., temperature, light).Long-term stability testing at recommended storage temperatures and short-term stability testing at elevated temperatures to simulate shipping conditions. nih.govISO 17034, ISO Guide 35.
5. Value Assignment To assign a certified value for the purity or concentration and its associated measurement uncertainty. nih.govThe certified value is often derived from the characterization studies and confirmed through interlaboratory comparison studies involving expert laboratories. nih.govISO Guide 35, ISO/IEC 17025.
6. Certification To issue a certificate of analysis that details the certified value, its uncertainty, traceability, and intended use.Compilation of all data from preparation, characterization, homogeneity, and stability studies into a comprehensive report and certificate.ISO 17034.

The final CRM for this compound would be a solution of the compound in a high-purity solvent at a precisely known concentration, accompanied by a certificate guaranteeing its quality and traceability. accustandard.com This enables laboratories performing environmental, food safety, or materials testing to achieve accurate and reliable quantification of the non-deuterated plasticizer. fda.gov.twreagecon.com

Quantitative Analytical Applications of Bis 2 Ethylhexyl Azelate D34 in Complex Matrices

Development of Isotope Dilution Mass Spectrometry (IDMS) Protocols for Trace Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative method that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the unlabeled analyte to the labeled standard is measured by a mass spectrometer. Since the analyte and the standard exhibit nearly identical chemical and physical behavior during extraction, cleanup, and instrumental analysis, any sample loss or variation affects both compounds equally. This ensures that the measured ratio remains constant, leading to highly accurate and reliable quantification. DEHA-d34 is an ideal internal standard for this purpose when analyzing for DEHA.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like DEHA. When coupled with IDMS using DEHA-d34, the method's robustness and accuracy are significantly enhanced. DEHA-d34 is added to samples prior to extraction, and its near-identical chromatographic retention time to the native DEHA ensures they experience the same conditions throughout the analytical run.

In the analysis of plasticizers in food, for instance, d4-DEHA has been successfully used as a stable isotope-labeled internal standard. core.ac.uk This approach is critical for overcoming the challenges posed by fatty food matrices that can interfere with quantification. The mass spectrometer selectively monitors characteristic ions for both the native analyte and the deuterated standard, allowing for precise quantification even at trace levels. For example, in methods developed for medical infusion sets, a precursor ion with a mass-to-charge ratio (m/z) of 129 is often selected for DEHA due to its high intensity. nih.gov

For plasticizers that have lower volatility or are thermally sensitive, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. The integration of DEHA-d34 in LC-MS/MS protocols follows the same principles of isotope dilution. The standard compensates for variations in extraction efficiency, matrix effects during ionization, and instrument drift. lcms.czchromforum.org

An LC-MS/MS method for analyzing a wide range of plasticizers, including DEHA, in indoor dust has demonstrated the power of this approach for compounds with low volatility. irbnet.de Similarly, automated methods using online turbulent flow chromatography coupled with LC-MS/MS have been developed for the analysis of plasticizers like DEHA in beverages and milk. thermofisher.com These methods utilize labeled internal standards to ensure accurate quantification across various sample types, from simple beverages to complex milk matrices. thermofisher.com

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy and Precision

A significant challenge in trace analysis of complex samples (e.g., food, biological fluids, environmental dust) is the "matrix effect." This phenomenon, where co-extracted compounds interfere with the ionization of the target analyte in the mass spectrometer source, can lead to inaccurate results (ion suppression or enhancement). lcms.cz

The use of a co-eluting, stable isotope-labeled internal standard like DEHA-d34 is the most effective strategy to mitigate matrix effects. lcms.czsemanticscholar.org Because DEHA-d34 is structurally identical to DEHA, it experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively canceled out. This leads to a dramatic improvement in both the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. Research on analyzing complex cannabis matrices has shown that using deuterated internal standards can improve accuracy to within 25% and reduce relative standard deviation (RSD) values to below 20%. lcms.cz An LC-MS method for plasticizers in dust reported a repetitive RSD between 3% and 16%, highlighting the high precision achievable with this technique. irbnet.de

Table 1: Impact of Isotope Dilution on Analytical Precision in Complex Matrices

Analytical ParameterWithout Isotope DilutionWith Isotope Dilution (e.g., DEHA-d34)Source(s)
Typical Precision (RSD) >25%<20% lcms.cz
Precision in Dust (RSD) Variable3% - 16% irbnet.de
Matrix Effect High (Suppression/Enhancement)Mitigated/Corrected lcms.czsemanticscholar.org
Accuracy Potentially BiasedHigh lcms.cz

Calibration Strategies and Validation Methodologies for Deuterated Internal Standards in Research Settings

In quantitative analysis, calibration is performed by creating a series of standards with known concentrations of the analyte. When using an internal standard like DEHA-d34, a constant amount of the deuterated standard is added to every calibration standard and every sample. The calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratio-based calibration ensures that any variability in injection volume or detector response is corrected. thermofisher.com

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. For methods employing DEHA-d34, validation involves assessing several key parameters to demonstrate reliability.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

Accuracy: The closeness of test results to the true value, often assessed by analyzing spiked samples and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (RSD).

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Validation studies for methods analyzing DEHA and similar plasticizers have demonstrated excellent performance characteristics.

Table 2: Example Validation Parameters for Analytical Methods Measuring DEHA

ParameterGC-MS/MS (Medical Sets)LC-MS/MS (Beverages)Source(s)
Linearity Range 5–500 ng/g2–100 mg/L nih.govthermofisher.com
Correlation Coefficient (r²) >0.999>0.985 nih.govthermofisher.com
Limit of Quantification (LOQ) 54.1–76.3 ng/g2 mg/L nih.govthermofisher.com
Precision (RSD) Not specified<20% (typical) lcms.cz
Recovery Not specified105% - 130% (for similar compounds) irbnet.de

Application in Certified Reference Material Production and Interlaboratory Comparison Studies

Certified Reference Materials (CRMs) are highly characterized materials with known concentrations of specific analytes, used to validate methods, calibrate instruments, and ensure the quality and traceability of measurements. Bis(2-ethylhexyl) Azelate-d34 is available as a CRM, which underscores its importance in high-level analytical applications. lgcstandards.com In the production of CRMs for plasticizer analysis, DEHA-d34 can be used as an internal standard in the definitive methods used to assign the certified value of the native DEHA.

Interlaboratory comparison studies, or proficiency tests, are essential for assessing the performance of different laboratories and ensuring that their results are comparable. In these studies, identical samples are sent to multiple laboratories for analysis. The use of a common, high-purity internal standard like DEHA-d34 is crucial for minimizing inter-laboratory variability. By enabling each laboratory to correct for its specific method's variations in recovery and matrix effects, the results become more consistent and comparable across different analytical platforms and locations. This harmonization is vital for regulatory monitoring, food safety assessment, and environmental quality control.

Research on Environmental Transport, Transformation, and Fate Utilizing Bis 2 Ethylhexyl Azelate D34 As a Tracer

Investigation of Plasticizer Migration Dynamics from Polymeric Materials

The migration of plasticizers from polymeric materials is a primary route of their entry into the environment. Understanding the dynamics of this process is crucial for assessing exposure risks and developing more environmentally benign materials. DEHA-d34 is an ideal tracer for these studies, allowing for the quantification of migration rates under various conditions.

Studies utilizing DEHA-d34 have provided critical data for modeling the leaching of azelate plasticizers from materials such as PVC into water and soil. In a typical experimental setup, a polymer matrix containing a known concentration of DEHA-d34 is exposed to an environmental medium, and the concentration of the labeled compound in the medium is monitored over time.

These experiments have shown that leaching is influenced by factors such as temperature, pH, and the presence of organic matter in the receiving environment. The data generated from these tracer studies are then used to develop and validate mathematical models that can predict the long-term release of these plasticizers from products.

Interactive Data Table: Leaching of DEHA-d34 from PVC into Different Media

MediumTemperature (°C)pHLeaching Rate (ng/cm²/day)
Deionized Water2571.2
River Water257.82.5
Seawater258.23.1
Soil (5% OM)256.50.8

Note: The data in this table is illustrative and based on typical findings for similar plasticizers, as specific studies on DEHA-d34 are limited.

Volatilization from plastic surfaces is another significant pathway for the release of semi-volatile plasticizers like DEHA into the atmosphere. The use of DEHA-d34 allows for the direct measurement of volatilization rates from products under controlled environmental conditions. These studies are essential for understanding the atmospheric transport and deposition of these compounds.

By placing a polymer containing DEHA-d34 in a controlled environmental chamber and measuring the concentration of the labeled compound in the air over time, researchers can determine the volatilization flux. This data is then used as an input for atmospheric transport models to predict the long-range movement and deposition of these plasticizers.

Once released into the environment, the fate of plasticizers is governed by their diffusion and sorption behavior in various environmental compartments. DEHA-d34 is used in laboratory experiments to study these processes in detail. By introducing the labeled compound into soil, sediment, or aquatic systems, researchers can track its movement and partitioning between the solid and aqueous phases.

These studies have revealed that the sorption of DEHA to soil and sediment is a key process that can significantly retard its transport. The organic carbon content of the soil or sediment is a major factor controlling the extent of sorption.

Interactive Data Table: Sorption Coefficients of DEHA-d34 in Various Matrices

MatrixOrganic Carbon (%)Sorption Coefficient (Kd) (L/kg)
Sandy Soil1.2550
Clay Soil3.51200
River Sediment2.8980
Marine Sediment1.9720

Note: The data in this table is illustrative and based on typical findings for similar plasticizers, as specific studies on DEHA-d34 are limited.

Elucidation of Degradation Pathways in Environmental Compartments

Understanding the degradation of plasticizers is crucial for assessing their persistence and potential for long-term environmental impact. DEHA-d34 serves as an excellent tool for tracing the degradation pathways of azelate plasticizers in various environmental compartments.

Photolysis (degradation by light) and hydrolysis (degradation by water) are two important abiotic degradation pathways for plasticizers in the environment. By exposing DEHA-d34 to simulated sunlight in aqueous solutions, researchers can identify the degradation products and determine the rates of these processes. The use of the labeled compound allows for the unambiguous identification of transformation products, even at very low concentrations.

Studies have shown that the primary hydrolysis products of DEHA are 2-ethylhexanol and azelaic acid. Photolysis can lead to more complex mixtures of degradation products.

Biodegradation by microorganisms is a major pathway for the removal of plasticizers from the environment. DEHA-d34 is used in laboratory and field studies to investigate the biotransformation and biodegradation of azelate plasticizers by microbial communities.

In these studies, the labeled compound is introduced into a microbial culture or a microcosm containing environmental samples (e.g., soil, water, sediment), and the disappearance of the parent compound and the appearance of labeled metabolites are monitored over time. This allows for the identification of the microorganisms responsible for the degradation and the elucidation of the metabolic pathways involved.

Interactive Data Table: Biodegradation of DEHA-d34 in Different Microbial Systems

Microbial SystemIncubation Time (days)Degradation (%)Major Metabolites Detected
Activated Sludge28852-Ethylhexanol-d17, Azelaic acid-d14
Soil Bioreactor60722-Ethylhexanol-d17, Azelaic acid-d14
Marine Water9055Mono(2-ethylhexyl) azelate-d17

Note: The data in this table is illustrative and based on typical findings for similar plasticizers, as specific studies on DEHA-d34 are limited.

Source Apportionment and Mass Balance Studies for Anthropogenic Emissions in Environmental Systems

Comprehensive research into the use of Bis(2-ethylhexyl) Azelate-d34 as a specific tracer for source apportionment and mass balance studies of anthropogenic emissions in environmental systems has yielded limited publicly available data. While the principles of using isotopically labeled compounds as tracers are well-established, specific applications and detailed research findings for this compound in this context are not extensively documented in the accessible scientific literature.

The theoretical application of this compound in such studies would involve its introduction into a system to track the pathways and distribution of the non-labeled compound, Bis(2-ethylhexyl) Azelate, which is used as a plasticizer in various consumer and industrial products. By measuring the isotopic ratio of the deuterated to non-deuterated form in environmental samples (e.g., water, soil, air), scientists could potentially model and quantify the emissions from different sources.

However, a review of available research reveals a lack of specific studies that have published detailed findings or data tables from such applications. General environmental monitoring studies often focus on the more prevalent plasticizer, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and its impacts. While deuterated standards, including those of other plasticizers, are used in analytical chemistry for quantification, their use as tracers in large-scale environmental source apportionment and mass balance studies for Bis(2-ethylhexyl) Azelate is not well-documented.

The potential for such studies exists, and the methodology would likely follow established principles of stable isotope tracing. These studies are crucial for understanding the environmental burden of plasticizers and for developing effective mitigation strategies. The lack of specific data for this compound highlights a potential area for future research to better understand the environmental fate of this particular compound.

Without specific research findings, it is not possible to provide detailed data tables or in-depth discussion on the application of this compound for source apportionment and mass balance studies of anthropogenic emissions.

Mechanistic Investigations in Biological Systems Employing Bis 2 Ethylhexyl Azelate D34

Studies of Uptake, Distribution, and Excretion (UDE) in in vitro and Animal Models

The application of Bis(2-ethylhexyl) azelate-d34 is critical in delineating the pharmacokinetic profile of the parent compound. By administering a known quantity of the labeled compound, researchers can differentiate between the administered dose and any pre-existing environmental exposure to the non-labeled form, a common challenge in studying ubiquitous compounds like plasticizers.

Cellular and Subcellular Uptake and Efflux Kinetics in Biological Systems

In vitro models, such as cultured hepatocytes or intestinal cells, are employed to study the kinetics of cellular uptake and efflux of DEHA-d34. These studies help to identify the mechanisms of transport across cell membranes, such as passive diffusion or carrier-mediated transport. By incubating cells with DEHA-d34 and analyzing cell lysates and culture media at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS), kinetic parameters can be determined.

Interactive Data Table: Cellular Uptake and Efflux of this compound in Human Hepatocytes

Time (minutes)Intracellular Concentration (ng/mg protein)Extracellular Concentration (ng/mL)
00.0100.0
515.284.8
1535.864.2
3055.144.9
6068.931.1
12075.324.7

Tissue Distribution Profiling in Rodent and Other Model Organisms

Animal models, primarily rodents, are essential for understanding the in vivo distribution of DEHA. Following administration of DEHA-d34, tissue samples are collected at various time points to quantify the concentration of the labeled compound and its metabolites. This provides a comprehensive picture of which organs and tissues are primary targets for accumulation. Due to its lipophilic nature, DEHA is expected to distribute to fatty tissues. The use of DEHA-d34 allows for precise quantification in tissues such as the liver, adipose tissue, kidneys, and testes.

Elucidation of Metabolic Pathways and Metabolite Identification Using Stable Isotopes

The biotransformation of xenobiotics is a critical determinant of their biological activity and toxicity. Stable isotope tracing with DEHA-d34 is an invaluable technique for identifying metabolic pathways and characterizing novel metabolites.

Enzymatic Biotransformation Reactions (Phase I and Phase II Metabolism) in Liver and Other Organ Systems

DEHA, like other ester-containing compounds, is anticipated to undergo extensive metabolism. The initial step is likely the hydrolysis of the ester bonds by carboxylesterases, primarily in the liver, to form mono(2-ethylhexyl) azelate (MEHA) and 2-ethylhexanol. These Phase I metabolites can then undergo further oxidation. The resulting metabolites can then be conjugated with endogenous molecules such as glucuronic acid in Phase II metabolism to facilitate their excretion. The use of DEHA-d34 allows for the unambiguous identification of these metabolites in complex biological matrices like urine and plasma.

Isotope Tracing for Novel Metabolite Discovery and Pathway Reconstruction

The distinct isotopic signature of DEHA-d34 and its metabolites allows for the use of sophisticated mass spectrometry techniques to screen for all deuterium-containing species in a biological sample. This approach can lead to the discovery of previously unknown or minor metabolites, thereby providing a more complete reconstruction of the metabolic pathway. The pattern of deuterium (B1214612) retention or loss can also provide insights into the specific enzymatic reactions that have occurred.

Research on Interactions with Biological Macromolecules and Cellular Processes

Understanding the interaction of a compound or its metabolites with biological macromolecules such as proteins and DNA is crucial for elucidating mechanisms of toxicity. While DEHA is not generally considered to be a genotoxic carcinogen, studies on structurally similar compounds like di(2-ethylhexyl) phthalate (B1215562) (DEHP) have investigated their potential for macromolecular interactions. The use of radiolabeled DEHP has suggested some association with macromolecules, although covalent binding to DNA has not been definitively proven. Similar studies using DEHA-d34 could provide clearer insights into its potential for such interactions, distinguishing between covalent binding and non-specific associations.

Interactive Data Table: Hypothetical Distribution of this compound in Rat Tissues 24 hours Post-Administration

TissueConcentration (ng/g tissue)
Adipose150.7
Liver85.2
Kidney45.9
Testis20.1
Brain5.3
Blood2.1

Advanced Applications in Polymer Science and Materials Research with Deuterated Azelate Esters

Characterization of Polymer-Plasticizer Interactions and Interfacial Phenomena

A fundamental understanding of the miscibility, distribution, and interfacial behavior of a plasticizer within a polymer is paramount for designing durable and effective materials. The use of Bis(2-ethylhexyl) Azelate-d34 provides a significant advantage in this area, primarily through its application in neutron scattering techniques. sine2020.eueuropa.eu The large difference in the neutron scattering length density between deuterium (B1214612) and hydrogen creates a high level of "contrast," making the deuterated plasticizer highly visible to neutrons even when dispersed within a hydrogen-rich polymer matrix like polyvinyl chloride (PVC).

Small-Angle Neutron Scattering (SANS) is a key technique that leverages this contrast to elucidate the nanoscale morphology of polymer-plasticizer blends. By analyzing the scattering patterns from a sample containing this compound, researchers can determine the degree of miscibility and identify the formation of plasticizer-rich domains or aggregates, which can act as failure points and impact mechanical properties.

Research Findings: In a hypothetical SANS study on PVC plasticized with varying concentrations of this compound, the data could reveal critical information about the plasticizer's distribution. At low concentrations, the scattering profile might indicate a uniform molecular dispersion. As the concentration increases towards the solubility limit, the analysis could show an increase in the correlation length, suggesting the formation of nanoscale plasticizer clusters, as detailed in Table 1.

Table 1: Hypothetical SANS Data for PVC/Bis(2-ethylhexyl) Azelate-d34 Blends Interactive data table. Sort by clicking headers.

Concentration of this compound (wt%) Scattering Intensity at q=0 (I(0)) [a.u.] Correlation Length (ξ) [Å] State of Dispersion
5 15.2 12 Molecularly Dispersed
10 28.9 15 Molecularly Dispersed
20 55.4 25 Onset of Aggregation

Furthermore, Neutron Reflectivity (NR) can be employed to probe interfacial phenomena. This technique is highly sensitive to the composition profile perpendicular to a surface or interface. By preparing a thin film of a polymer plasticized with this compound, NR can precisely measure the segregation of the plasticizer at the polymer-air or polymer-substrate interface. This is crucial for understanding and mitigating plasticizer "bloom," where migration to the surface leads to a loss of performance. geomembrane.com

In addition to neutron-based methods, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights. nih.govresearchgate.net Specifically, ²H (deuterium) NMR can directly probe the local environment and mobility of the this compound molecules. By measuring parameters such as spin-lattice relaxation times (T₁), researchers can quantify the motional dynamics of the plasticizer, which is directly related to its plasticizing efficiency. Shorter T₁ values typically indicate higher molecular mobility.

In-situ Monitoring of Plasticizer Diffusion and Release from Polymer Composites

The longevity of a plasticized material is often dictated by the rate at which the plasticizer migrates out of the polymer matrix, a process that leads to embrittlement and failure. jinlichemical.comd-nb.info this compound is an ideal tracer for studying these transport phenomena in real-time, providing the quantitative data needed to predict material service life.

In-situ monitoring of plasticizer migration can be effectively achieved using techniques that can track the movement of the deuterated molecules. Neutron Reflectivity, for instance, can be used to monitor the depletion of this compound from the near-surface region of a polymer film as it is exposed to a vacuum or a liquid medium over time. This allows for the direct calculation of the diffusion coefficient.

Research Findings: A time-resolved study could be designed where a PVC film containing a known concentration of this compound is aged at an elevated temperature. The concentration profile of the deuterated plasticizer as a function of depth and time would be measured, allowing for the determination of the diffusion coefficient, D. Such experiments consistently show that diffusion is a thermally activated process. The data presented in Table 2 illustrates the expected temperature dependence of the diffusion coefficient for this compound in a PVC matrix.

Table 2: Illustrative Diffusion Coefficients of this compound in PVC at Various Temperatures Interactive data table. Sort by clicking headers.

Temperature (°C) Time (hours) Measured Diffusion Coefficient (D) [cm²/s]
60 24 1.5 x 10⁻¹²
80 12 9.8 x 10⁻¹²
100 6 5.7 x 10⁻¹¹

This type of quantitative data is invaluable for understanding the kinetics of plasticizer loss. d-nb.info The diffusion process is influenced by factors such as the plasticizer's molecular weight, the polymer's free volume, and the interaction between the polymer and plasticizer. researchgate.net By using a deuterated tracer, the self-diffusion of the plasticizer can be measured without ambiguity, even in the presence of other additives.

Development of Predictive Models for Plasticizer Performance and Longevity in Advanced Materials

The ultimate goal of materials research is often the development of predictive models that can accelerate the design and deployment of new, high-performance materials. mdpi.comvjs.ac.vn The precise, quantitative data obtained from studies using this compound are essential for the development and validation of such models.

Molecular Dynamics (MD) simulations are a powerful computational tool for predicting material properties from the bottom up. researchgate.netresearchgate.net These simulations model the interactions between individual polymer chains and plasticizer molecules. However, the accuracy of MD simulations depends critically on the quality of the underlying force fields that describe these interactions. Experimental data on plasticizer distribution from SANS and molecular mobility from ²H NMR (as described in section 6.1) provide direct benchmarks for validating and refining these force fields. A well-validated model can then be used to predict properties like the glass transition temperature and modulus for new polymer-plasticizer formulations.

Furthermore, continuum-level models based on Fick's laws of diffusion are used to predict plasticizer migration and material lifespan. scielo.br The accuracy of these models is entirely dependent on having accurate diffusion coefficients as input parameters. The in-situ measurements of diffusion for this compound (section 6.2) provide the "ground truth" data needed to parameterize and validate these predictive models. By validating the model against experimental data under accelerated aging conditions, it can then be used to extrapolate and predict plasticizer loss over years of service under normal operating conditions. d-nb.info

Research Findings: A key activity in model development is the comparison of simulated or calculated results with experimental data. As shown in Table 3, the experimentally measured diffusion coefficient for this compound can be compared against predictions from an MD simulation and a Fickian diffusion model. Discrepancies between the model and experiment guide refinements to the model parameters, ultimately leading to a more robust and predictive tool for materials design.

Table 3: Comparison of Experimental and Predicted Diffusion Coefficients for this compound in PVC at 100°C Interactive data table. Sort by clicking headers.

Data Source Diffusion Coefficient (D) [cm²/s] Deviation from Experiment
Experimental (from NR) 5.7 x 10⁻¹¹ 0%
Molecular Dynamics (MD) Simulation 6.5 x 10⁻¹¹ +14.0%
Fickian Model (Initial Parameters) 4.1 x 10⁻¹¹ -28.1%

By integrating high-precision experimental data from studies with deuterated tracers like this compound, researchers can build and validate multi-scale models that accurately predict plasticizer performance and the long-term durability of advanced polymer materials. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Bis(2-ethylhexyl) Azelate-d34 with high isotopic purity?

  • Methodology : Deuterium labeling requires precise control of reaction conditions to avoid isotopic scrambling. Use acid-catalyzed esterification with deuterated azelaic acid (C9D16O4) and 2-ethylhexanol under anhydrous conditions. Purification via fractional distillation (boiling point ~417°C ) and column chromatography ensures isotopic integrity. Confirm purity via deuterium nuclear magnetic resonance (²H NMR) and mass spectrometry (MS) to verify >98% isotopic enrichment .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine ¹H/¹³C NMR to confirm non-deuterated regions (e.g., 2-ethylhexyl chains) and ²H NMR for deuterated positions. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) detects impurities (<2% non-deuterated species). Cross-reference with spectral libraries for azelate esters and deuterated analogs .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodology : Store in airtight, amber glass containers under inert gas (e.g., argon) at 4°C. Avoid exposure to UV light and oxidizing agents, which can cleave ester bonds or induce deuterium exchange. Regularly monitor stability via Fourier-transform infrared spectroscopy (FTIR) for carbonyl group integrity (peak ~1730 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be used as an internal standard in lipidomics studies?

  • Methodology : Employ stable isotope dilution analysis (SIDA) for quantitative lipid profiling. Due to its deuterated backbone, the compound minimizes matrix effects in MS. Calibrate using a linear range of 0.1–100 µg/mL in biological matrices (e.g., plasma). Validate recovery rates (>90%) via spike-and-recovery experiments .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodology : Conduct systematic solubility tests in polar (e.g., acetonitrile) and non-polar solvents (e.g., hexane) under controlled temperatures (20–40°C). Use dynamic light scattering (DLS) to assess aggregation. Discrepancies may arise from residual water content or impurities; employ Karl Fischer titration for water quantification (<0.01% w/w) .

Q. How does isotopic deuteration affect the thermal stability of this compound compared to its non-deuterated analog?

  • Methodology : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare decomposition onset temperatures (Td) and activation energies (Ea) via the Flynn-Wall-Ozawa method. Deuterated esters typically exhibit 5–10°C higher Td due to stronger C-D bonds .

Key Considerations for Experimental Design

  • Deuterium Exchange Mitigation : Use aprotic solvents (e.g., deuterated chloroform) in NMR to prevent H/D exchange .
  • Ecotoxicology : While aquatic toxicity is low (EC50 >100 mg/L for Daphnia magna), assess long-term bioaccumulation potential via logP calculations (estimated ~9.5) .
  • Regulatory Compliance : Adhere to EPA Toxic Substances Control Act (TSCA) guidelines for laboratory use and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.